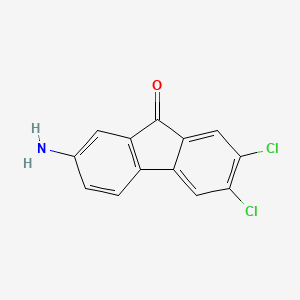
trans-Bromobis(dimethylphenylphosphine)methyl platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Bromobis(dimethylphenylphosphine)methyl platinum: is an organometallic compound with the molecular formula C17H27BrP2Pt . It is a coordination complex where a platinum atom is bonded to a bromine atom, a methyl group, and two dimethylphenylphosphine ligands. This compound is known for its applications in various fields of scientific research, particularly in coordination chemistry and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Bromobis(dimethylphenylphosphine)methyl platinum typically involves the reaction of dimethylphenylphosphine with a platinum precursor such as platinum(II) bromide . The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods: This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials and solvents .
Analyse Chemischer Reaktionen
Types of Reactions: trans-Bromobis(dimethylphenylphosphine)methyl platinum undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom or the dimethylphenylphosphine ligands can be substituted by other ligands under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering the oxidation state of the metal and potentially changing the coordination environment.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include , , and . These reactions are typically carried out in solvents like or at room temperature or under reflux conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a different halide will yield a new platinum complex with the corresponding halide ligand .
Wissenschaftliche Forschungsanwendungen
trans-Bromobis(dimethylphenylphosphine)methyl platinum has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including and .
Coordination Chemistry: The compound serves as a model system for studying the coordination behavior of platinum complexes.
Material Science: .
Wirkmechanismus
The mechanism by which trans-Bromobis(dimethylphenylphosphine)methyl platinum exerts its effects involves the coordination of the platinum center to various substrates. The platinum atom acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The dimethylphenylphosphine ligands stabilize the platinum center and modulate its reactivity .
Vergleich Mit ähnlichen Verbindungen
- trans-Dibromobis(triphenylphosphine)platinum(II)
- cis-Dichlorobis(dimethylphenylphosphine)platinum(II)
- trans-Dichlorobis(triphenylphosphine)platinum(II)
Comparison: trans-Bromobis(dimethylphenylphosphine)methyl platinum is unique due to the presence of the methyl group and the specific arrangement of the dimethylphenylphosphine ligands. This unique structure imparts distinct reactivity and stability compared to other platinum complexes. For example, the presence of the methyl group can influence the electronic properties of the platinum center, affecting its catalytic activity and coordination behavior .
Eigenschaften
Molekularformel |
C17H25BrP2Pt |
|---|---|
Molekulargewicht |
566.3 g/mol |
IUPAC-Name |
bromoplatinum(1+);carbanide;dimethyl(phenyl)phosphane |
InChI |
InChI=1S/2C8H11P.CH3.BrH.Pt/c2*1-9(2)8-6-4-3-5-7-8;;;/h2*3-7H,1-2H3;1H3;1H;/q;;-1;;+2/p-1 |
InChI-Schlüssel |
AFLFTFKLZCHXLA-UHFFFAOYSA-M |
Kanonische SMILES |
[CH3-].CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.Br[Pt+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



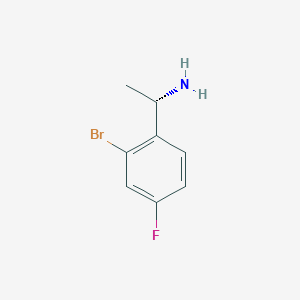

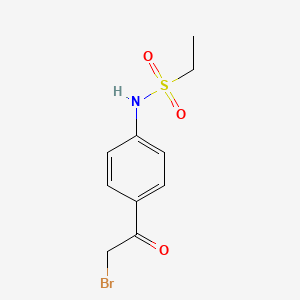
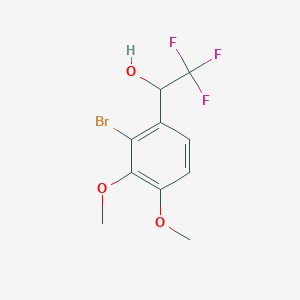
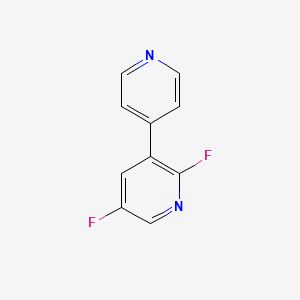
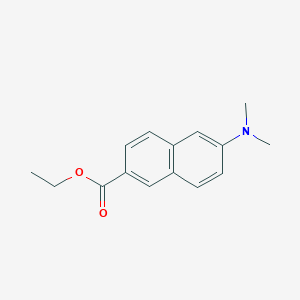
![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)
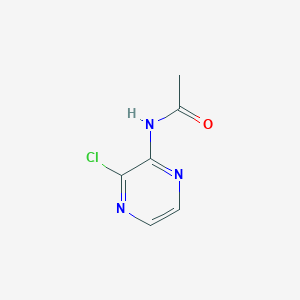
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
